![molecular formula C15H13NO2 B5160490 N-(4-benzoylphenyl)acetamide CAS No. 4834-61-1](/img/structure/B5160490.png)
N-(4-benzoylphenyl)acetamide
Overview
Description
Synthesis Analysis
The synthesis of N-(4-benzoylphenyl)acetamide derivatives involves various chemical reactions, utilizing starting materials such as benzophenone imines and chloroacetyl chlorides. One method reported the synthesis of 2-amino-N-(2-benzoyl-4-chlorophenyl)acetamides, highlighting the versatility of the acetamide group in facilitating cyclization reactions to form more complex structures (Fryer, Leimgruber, & Trybulski, 1982).
Molecular Structure Analysis
The molecular structure of this compound and its derivatives has been elucidated through various analytical techniques. For instance, the crystal structure of N-(2-benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide reveals intermolecular hydrogen bonding patterns and the spatial arrangement of functional groups, contributing to its chemical stability and reactivity (Marinova, Nikolova, Dołęga, & Ahmedova, 2022).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, reflecting its reactive acetamide group. For example, the compound participates in conjugate addition-elimination reactions, offering a pathway to synthesize glutamic acid derivatives, indicating the acetamide's role in facilitating bond formation and breaking (Ramachandran, Madhi, Bland-Berry, Reddy, & O’Donnell, 2005).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and crystallinity, are crucial for its application in synthesis and drug formulation. These properties are determined by the compound's molecular structure, particularly the distribution of electron density and the presence of functional groups capable of forming hydrogen bonds.
Chemical Properties Analysis
The chemical properties of this compound, including acidity, basicity, reactivity towards nucleophiles and electrophiles, and stability under various conditions, are influenced by the acetamide group and the benzoyl substituent. These functional groups contribute to the compound's reactivity in synthesis and its interactions in biological systems.
Future Directions
Future research could focus on the synthesis of N-(4-benzoylphenyl)acetamide and its derivatives, as well as their potential applications. For instance, N-(4-hydroxyphenyl)acetamide, commonly known as paracetamol or acetaminophen, is a target molecule for many industries that produce chemicals for pharmaceutical applications . Additionally, this compound derivatives have been studied for their prospective antimicrobial and antiproliferative agents .
Mechanism of Action
Target of Action
It is known that acetamide, a related compound, interacts with the aliphatic amidase expression-regulating protein in pseudomonas aeruginosa . This protein plays a crucial role in the regulation of amidase expression, which is involved in the breakdown of amides for use as nitrogen sources .
Mode of Action
It is likely that it interacts with its target protein to modulate its function, leading to changes in the biochemical processes within the cell .
Biochemical Pathways
Given its potential interaction with the aliphatic amidase expression-regulating protein, it may influence the metabolism of amides
Pharmacokinetics
It is known that the compound has a melting point of 169-170 °c and a predicted boiling point of 4240±280 °C . Its predicted density is 1.209±0.06 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
It is likely that its interaction with its target protein leads to changes in cellular processes, potentially influencing the metabolism of amides .
properties
IUPAC Name |
N-(4-benzoylphenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c1-11(17)16-14-9-7-13(8-10-14)15(18)12-5-3-2-4-6-12/h2-10H,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBEXUAPBTUTPDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40281396 | |
Record name | N-(4-benzoylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40281396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4834-61-1 | |
Record name | NSC21512 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21512 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(4-benzoylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40281396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.